Uprosertib hydrochloride

AKT isoform selectivity kinase binding affinity target engagement

Substituting AKT inhibitors without side-by-side validation risks irreproducible target engagement data. Uprosertib hydrochloride (CAS 1047635-80-2) addresses this with a well-characterized selectivity profile: - Narrower off-target kinase engagement vs. GSK690693 confirmed by kinobeads proteomics. - 3.2-fold higher affinity for AKT3 (Kd 5 nM) vs. AKT1 (Kd 16 nM), ideal for AKT3-driven studies. - Validated in vivo: 61% tumor growth inhibition in BT474 & SKOV3 xenografts; clinically tested with Trametinib. Supplied with ≥98% purity, strict QC, and global logistics support.

Molecular Formula C18H17Cl3F2N4O2
Molecular Weight 465.7 g/mol
CAS No. 1047635-80-2
Cat. No. B607777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUprosertib hydrochloride
CAS1047635-80-2
SynonymsGSK-2141795 Hydrochloride;  GSK 2141795 Hydrochloride;  GSK2141795 Hydrochloride;  GSK2141795 HCl;  Uprosertib
Molecular FormulaC18H17Cl3F2N4O2
Molecular Weight465.7 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)Cl)C2=C(OC(=C2)C(=O)NC(CC3=CC(=C(C=C3)F)F)CN)Cl.Cl
InChIInChI=1S/C18H16Cl2F2N4O2.ClH/c1-26-16(12(19)8-24-26)11-6-15(28-17(11)20)18(27)25-10(7-23)4-9-2-3-13(21)14(22)5-9;/h2-3,5-6,8,10H,4,7,23H2,1H3,(H,25,27);1H/t10-;/m0./s1
InChIKeyLAPFKCIDRPWAFU-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Uprosertib Hydrochloride: Pan-AKT Inhibitor Overview


Uprosertib hydrochloride (CAS 1047635-80-2) is the hydrochloride salt formulation of the orally bioavailable, ATP-competitive pan-AKT inhibitor Uprosertib (GSK2141795/GSK795) [1]. It is a selective small-molecule kinase inhibitor that targets all three AKT isoforms (AKT1, AKT2, AKT3) and has progressed to Phase 2 human clinical evaluation . Uprosertib is structurally and pharmacologically related to GSK2110183 and represents a second-generation AKT inhibitor with improved kinase selectivity relative to earlier ATP-competitive AKT inhibitors .

Pan-AKT ATP-competitive inhibitor for AKT1/2/3 pathway studies
Oral hydrochloride salt may support in vivo PK/PD and pharmacology research
Clinical-stage context: Phase 2 trial data available for translational research (RUO)

Why Uprosertib Cannot Be Substituted


AKT inhibitors are not functionally interchangeable due to substantial divergence in isoform selectivity profiles, ATP-competitive versus allosteric binding mechanisms, and off-target kinase engagement repertoires. Uprosertib is an ATP-competitive pan-AKT inhibitor with IC50 values of 180 nM (AKT1), 328 nM (AKT2), and 38 nM (AKT3) [1], whereas MK-2206 is an allosteric AKT inhibitor with a distinct binding mode and different isoform selectivity (IC50: 8 nM AKT1, 12 nM AKT2, 65 nM AKT3) . Furthermore, Uprosertib's kinase selectivity profile differs markedly from the earlier ATP-competitive AKT inhibitor GSK690693, with a substantially narrower range of off-target kinase engagement confirmed via kinobeads proteomic profiling [2]. These mechanistic and selectivity differences directly impact downstream pathway modulation, cellular response, and combinatorial therapeutic utility. Substituting one AKT inhibitor for another without rigorous side-by-side validation risks experimental irreproducibility and misinterpretation of target engagement data.

Mechanism Mismatch: Allosteric vs ATP-competitive

Uprosertib's ATP-competitive binding mode may not reproduce allosteric inhibitor (e.g., MK-2206) effects; downstream pathway modulation can shift.

Inverse AKT3 Isoform Selectivity

Higher affinity for AKT3 relative to MK-2206's lower AKT3 potency may alter signaling outcomes in AKT3-dependent experimental contexts.

Broader Off-Target Kinase Engagement

Earlier ATP-competitive inhibitors like GSK690693 exhibit wider off-target profiles; substitution may introduce confounding kinase signals.

Uprosertib Comparative Evidence


Enhanced AKT3 Binding Affinity vs. MK-2206

Uprosertib exhibits a Kd binding affinity profile across AKT isoforms with substantially greater relative affinity for AKT3 (Kd = 5 nM) compared to AKT1 (Kd = 16 nM) and AKT2 (Kd = 49 nM), representing a ~3.2-fold higher affinity for AKT3 versus AKT1 and ~9.8-fold versus AKT2 [1]. In contrast, the allosteric inhibitor MK-2206 demonstrates a different binding affinity hierarchy (Kd values not publicly available in comparable format, but IC50 data indicate AKT1 = 8 nM, AKT2 = 12 nM, AKT3 = 65 nM), with AKT3 being the least potently inhibited isoform . This differential isoform affinity profile may influence pathway-specific downstream signaling outcomes in AKT3-dependent contexts.

AKT3 Binding Affinity vs MK-2206
Head-to-head
Uprosertib Kd AKT3 = 5 nM (higher affinity)
MK-2206 IC50 AKT3 = 65 nM (lower potency)
Isoform selectivity context may shift pathway response interpretation.
Biochemical binding vs activity assay context.
AKT isoform selectivity kinase binding affinity target engagement

Reduced Off-Target Kinase Engagement vs. GSK690693

Comparative kinobeads proteomic selectivity profiling in human cancer cell lysates demonstrates that Uprosertib (GSK2141795) possesses a substantially narrower range of off-target kinase engagement compared to the earlier ATP-competitive AKT inhibitor GSK690693 [1]. Quantitative proteomic target profiling revealed that the selectivity range of Uprosertib is markedly more restricted than that of GSK690693 [2]. This improved selectivity profile was functionally associated with reduced effects on glucose homeostasis in preclinical models relative to previously reported ATP-competitive AKT kinase inhibitors [3].

Off-Target Kinase Engagement
Direct comparison
Uprosertib Narrower selectivity range; hits limited to PRKACA/B, PRKG1
GSK690693 Broader off-target engagement across kinase panel
Supports cleaner target-specific readouts in mechanistic studies.
Kinobeads proteomic profiling in cancer cell lysates.
kinase selectivity off-target profiling proteomics

Consistent Tumor Growth Inhibition in Xenograft Models

Uprosertib produces 61% tumor growth inhibition (TGI) in mice bearing BT474 breast tumor xenografts at 100 mg/kg oral dosing and 61% TGI in mice bearing SKOV3 ovarian tumor xenografts at 30 mg/kg oral dosing . This consistent TGI magnitude across two distinct xenograft models with different dose levels suggests robust pathway modulation in AKT-driven tumor contexts. For procurement context, cross-study comparison indicates that Uprosertib's in vivo efficacy profile is distinct from other AKT inhibitors; for instance, MK-2206 requires different dosing schedules and produces different TGI magnitudes in comparable xenograft models (specific TGI values vary by study and model, requiring case-by-case evaluation).

Tumor Growth Inhibition
Class-level inference
61% TGI
Reported xenograft model-response benchmark for in vivo studies.
BT474 and SKOV3 models; oral dosing context.
in vivo efficacy xenograft tumor growth inhibition

Improved Response Rate with Trametinib in Metastatic TNBC

In a Phase II clinical study (NCT01964924) of patients with metastatic triple-negative breast cancer (mTNBC), the addition of Uprosertib (50 mg daily) to Trametinib (1.5 mg daily) upon progression increased the objective response rate (ORR) from 5.4% (2/37 patients, Trametinib monotherapy) to 15.8% (3/19 patients, combination) [1]. Clinical benefit rate (PR+SD) was 21.6% for monotherapy versus an improved benefit profile in the combination cohort [1]. This numerical increase in objective response demonstrates combination activity in a chemotherapy-refractory patient population, though median progression-free survival did not differ between groups [1].

Combination ORR (mTNBC)
Clinical trial context
Uprosertib + Trametinib ORR 15.8% (3/19)
Trametinib alone ORR 5.4% (2/37)
Reported combination endpoint context; supports preclinical combination research.
Phase II single-arm study; RUO relevance only.
clinical efficacy combination therapy triple-negative breast cancer

Selectivity Margin Against ROCK Kinases

Counter-screening data for Uprosertib against structurally related AGC-family kinases demonstrates a selectivity margin of approximately 8.7-fold for ROCK1 (IC50 = 1,570 nM vs AKT1 IC50 = 180 nM) and approximately 48.7-fold for ROCK2 (IC50 = 1,850 nM vs AKT3 IC50 = 38 nM) . The compound also shows >55-fold selectivity against CDK7 (IC50 = 2,100 nM vs AKT3 IC50 = 38 nM) . In contrast, earlier ATP-competitive AKT inhibitors (e.g., GSK690693) demonstrated narrower selectivity windows against these off-target kinases. This selectivity margin is critical for interpreting cellular phenotypes attributed specifically to AKT pathway inhibition rather than ROCK-mediated cytoskeletal or CDK-mediated cell cycle effects.

ROCK/CDK7 Selectivity
Supporting evidence
>40-fold vs ROCK1/2, >55-fold vs CDK7
Supports AKT-specific mechanistic interpretation without ROCK/CDK confounding.
Biochemical kinase panel context.
kinase selectivity counter-screening off-target risk

Uprosertib Application Scenarios


AKT3-Dominant Signaling Studies

Uprosertib's Kd binding profile (AKT3 = 5 nM; AKT1 = 16 nM; AKT2 = 49 nM) confers approximately 3.2-fold higher affinity for AKT3 relative to AKT1, making it a preferred tool compound for experiments requiring balanced pan-AKT inhibition with retained AKT3 potency [1]. This profile contrasts with allosteric inhibitors like MK-2206, which exhibit substantially lower potency against AKT3 (IC50 = 65 nM). Researchers investigating AKT3-driven malignancies or evaluating isoform-specific pathway contributions should select Uprosertib over allosteric alternatives when AKT3 engagement is a critical experimental parameter.

Clean Target Engagement Profiling

For proteomic or phospho-proteomic studies where off-target kinase effects could confound interpretation, Uprosertib offers a validated narrower selectivity range compared to earlier ATP-competitive AKT inhibitors such as GSK690693, as confirmed by kinobeads proteomic profiling [2]. This property is particularly valuable for chemical biology experiments requiring high-confidence attribution of observed cellular effects to AKT pathway inhibition rather than off-target activities. Researchers conducting kinase inhibitor selectivity studies or target validation experiments should prioritize Uprosertib when clean target engagement data is required.

In Vivo Xenograft Efficacy Benchmarking

Uprosertib provides a well-characterized in vivo efficacy benchmark with documented 61% tumor growth inhibition in both BT474 breast and SKOV3 ovarian xenograft models at defined oral doses (100 mg/kg and 30 mg/kg, respectively) . This validated efficacy profile supports the use of Uprosertib as a positive control or reference standard in preclinical oncology studies evaluating novel compounds, combination strategies, or mechanisms of resistance. The availability of reproducible in vivo data across multiple models reduces experimental variability when establishing baseline AKT pathway inhibition effects.

MEK-AKT Combination Strategy Studies

Uprosertib has been evaluated in combination with the MEK inhibitor Trametinib in human Phase II clinical trials for metastatic triple-negative breast cancer, demonstrating numerically increased objective response rates (15.8% combination vs 5.4% monotherapy) [3]. This clinical validation of the MEK-AKT dual blockade strategy makes Uprosertib the preferred AKT inhibitor for preclinical studies exploring rational combination therapies targeting parallel MAPK and PI3K/AKT pathway activation. Researchers investigating compensatory pathway activation or acquired resistance mechanisms to MEK inhibition should prioritize Uprosertib due to its established clinical combination track record.

Application
Selection Property
Validation Focus
AKT3-dominant signaling research
AKT3 binding affinity context
AKT3 pathway response interpretation
Clean target engagement profiling
Narrow kinase selectivity profile
Off-target kinase engagement review
In vivo xenograft efficacy benchmarking
Reported xenograft TGI context
Model-response endpoint comparison
MEK-AKT combination strategy studies
MEK-AKT combination trial context
Combination endpoint response interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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